2-Ethoxy-4,5-difluorobenzoic acid

描述

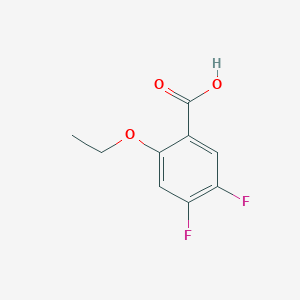

2-Ethoxy-4,5-difluorobenzoic acid (C₉H₈F₂O₃) is a fluorinated benzoic acid derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position and fluorine atoms at the 4- and 5-positions. The ethoxy group likely enhances lipophilicity and metabolic stability compared to halogenated counterparts, making it valuable for drug design .

属性

IUPAC Name |

2-ethoxy-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJDMPHAYJQBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-Ethoxy-4,5-difluorobenzoic acid with structurally related compounds, focusing on substituents, physical properties, and applications:

Key Findings:

Substituent Effects: Halogens (Br/Cl): Bromine and chlorine increase electrophilicity, facilitating nucleophilic substitution reactions in API synthesis. Brominated analogs are heavier (e.g., 236.998 g/mol for Br vs. 192.55 g/mol for Cl) . Ethoxy Group: The ethoxy substituent likely improves solubility in organic solvents compared to halogens, which could enhance bioavailability in drug candidates . Amino Group: Methyl 2-amino-4,5-difluorobenzoate’s amino group enables coupling reactions, as seen in its role in synthesizing enoxugrel .

Synthetic Routes: Chloro and bromo derivatives are synthesized via halogenation of fluorinated precursors (e.g., 4,5-difluorophthalic anhydride for the chloro variant) .

Industrial Relevance: Bromo and chloro derivatives dominate pharmaceutical intermediate markets due to their reactivity and established synthesis protocols . Amino and ethoxy variants are niche products, often customized for specific drug candidates (e.g., enoxugrel) .

Physical Properties: Melting points vary significantly: The chloro derivative melts at 103–106°C, while the amino ester melts at 82–83°C . Data gaps exist for the ethoxy compound, suggesting a need for further characterization.

准备方法

General Synthetic Strategy

The preparation of 2-ethoxy-4,5-difluorobenzoic acid generally involves:

- Introduction of fluorine atoms at the 4 and 5 positions of the benzene ring.

- Installation of an ethoxy group at the 2-position.

- Formation or preservation of the carboxylic acid functionality at the benzoic acid core.

These steps can be achieved either by direct fluorination of an ethoxybenzoic acid precursor or by stepwise synthesis involving amine intermediates and subsequent functional group transformations.

Synthesis via Amino Acid Derivatives and Alkylation

A notable method involves the synthesis of this compound derivatives through amino acid intermediates, as described in the literature on related compounds:

- Starting from 2-aminobenzoic acid derivatives, a reaction with ethyl glyoxylate and sodium cyanoborohydride leads to 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid intermediates.

- Subsequent hydrolysis or functional group modification yields the target this compound.

- This method benefits from mild reaction conditions, typically involving aqueous base and organic solvents, with purification by column chromatography.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Amino-4,5-difluorobenzoic acid, ethyl glyoxylate, acetic acid, NaBH3CN | Reductive alkylation at 80°C, 3 days stirring |

| 2 | Acidification with HCl, extraction with diethyl ether | Isolation of intermediate |

| 3 | Hydrolysis and purification by chromatography | Yield: ~76% |

This method is adapted from protocols used for related fluorinated benzoic acid derivatives and provides good yields and purity.

Fluorination of Halogenated Benzoic Acid Precursors

Another approach involves:

- Starting from 2-ethoxy-4,5-dichlorobenzoic acid or similar halogenated precursors.

- Nucleophilic aromatic substitution with fluoride sources (e.g., potassium fluoride or other fluorinating agents) under elevated temperatures.

- This method requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 4 and 5 positions.

Though no direct patent or literature source explicitly details this exact fluorination for this compound, analogous methods are common in the preparation of difluorinated aromatic acids.

Oxidative Conversion of Methyl or Nitro Precursors

The synthesis of fluorinated benzoic acids often involves oxidation of methyl-substituted or nitro-substituted aromatic compounds:

- For example, 2,4-difluorotoluene derivatives can be oxidized using hydrogen peroxide in the presence of manganese dioxide and mixed acid solutions (sulfuric, hydrochloric, and nitric acids).

- Reaction parameters such as temperature (60-70°C), reaction time (1.5-2.5 hours), and reagent ratios are optimized to maximize yield and purity.

- After oxidation, acidification and recrystallization afford the difluorobenzoic acid.

This method is well-documented for 2,4-difluorobenzoic acid and can be adapted for this compound with appropriate precursor modification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reductive Alkylation of Amino Acid | 2-Amino-4,5-difluorobenzoic acid | Ethyl glyoxylate, NaBH3CN, AcOH | 80°C, 3 days | ~76% | Mild conditions, good purity |

| Nucleophilic Aromatic Substitution | 2-Ethoxy-4,5-dichlorobenzoic acid | KF or other fluoride source | Elevated temp, solvent-dependent | Variable | Requires halogenated precursor |

| Oxidative Conversion | 2,4-Dinitrotoluene derivatives | H2O2, MnO2, mixed acids | 60-70°C, 1.5-2.5 h | Moderate to high | Adaptable to fluorinated substrates |

Detailed Research Findings and Notes

- The reductive alkylation method provides a versatile route for synthesizing this compound derivatives with functionalized amino intermediates, allowing further derivatization.

- Oxidative methods require careful control of acidic conditions and temperature to avoid over-oxidation or degradation of fluorinated aromatic rings.

- Fluorination via nucleophilic aromatic substitution is a classical approach but depends heavily on the availability of appropriately halogenated precursors and can involve harsh reaction conditions.

- Purification commonly involves acid-base extraction, recrystallization, and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

常见问题

Q. What are the optimal synthetic routes for 2-ethoxy-4,5-difluorobenzoic acid, and how can purity be validated?

- Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated benzoic acid precursors. For example, trifluoroacetic acid (TFA)-mediated deprotection of intermediates (e.g., ethoxy-substituted benzamides) under controlled temperatures (0°C to room temperature) can yield the target compound . Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, with comparison to reference spectra from databases like PubChem or ECHA .

Q. Which spectroscopic techniques are critical for structural characterization of fluorinated benzoic acids?

- Methodological Answer :

- 1H/13C NMR : Identifies fluorine-induced deshielding effects on adjacent protons and carbons. For example, fluorine substituents at positions 4 and 5 cause distinct splitting patterns in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z values within 3 ppm error) .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (-COOH) and ethoxy (-OCH2CH3) functional groups via O-H stretch (~2500-3000 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. How should researchers handle stability issues during storage of fluorinated benzoic acids?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ethoxy group or decarboxylation. Use amber vials to avoid photodegradation, particularly for compounds with labile fluorine substituents .

Advanced Research Questions

Q. How do fluorine substitution patterns (e.g., 2,4,5-trifluoro vs. 4,5-difluoro) influence electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect alters aromatic ring electronics. Comparative studies using Hammett constants (σmeta/para) or computational methods (DFT) can quantify substituent effects. For example:

| Substituent Pattern | Hammett σ (Fluorine) | Reactivity in SNAr |

|---|---|---|

| 4,5-Difluoro | σpara = 0.15 | Moderate activation |

| 2,4,5-Trifluoro | σmeta = 0.34 | High activation |

Such data guide nucleophilic aromatic substitution (SNAr) optimization, where trifluorinated analogs react faster but may require stricter temperature control .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Control Experiments : Compare analogs with identical substituent positions but varying functional groups (e.g., ethoxy vs. hydroxy).

- Purity Validation : Ensure compounds are ≥95% pure via HPLC to exclude confounding effects from impurities .

- Structural-Activity Relationship (SAR) Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate substituent placement with IC50 values .

Q. How can researchers design experiments to study substituent-directed regioselectivity in derivatization reactions?

- Methodological Answer :

- Competitive Reaction Systems : React this compound with equimolar electrophiles (e.g., iodomethane, acetyl chloride) under identical conditions. Quantify product ratios via GC-MS to identify preferred reaction sites.

- Computational Modeling : Use molecular electrostatic potential (MEP) maps to predict nucleophilic/electrophilic hotspots .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

Fit data to a four-parameter logistic model:

where = Hill slope. Use software like GraphPad Prism for nonlinear regression and outlier detection .

Q. How can crystallography resolve ambiguities in molecular conformation for fluorinated benzoic acids?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Compare torsion angles (e.g., ethoxy group dihedral angles) to DFT-optimized structures to validate conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。